

A Comprehensive Technical Guide to the Solubility and Stability of Lincomycin

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Compound of Interest		
Compound Name:	Lienomycin	
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This technical guide provides an in-depth analysis of the solubility and stability characteristics of Lincomycin, a lincosamide antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and formulation. All data is presented to facilitate easy interpretation and application in a laboratory setting.

Physicochemical Properties of Lincomycin

Lincomycin is an antibiotic produced by the actinomycete Streptomyces lincolnensis. It is primarily active against Gram-positive bacteria. Understanding its fundamental physicochemical properties is crucial for its formulation and therapeutic application.

Property	Value	Reference
Molecular Formula	C18H34N2O6S	[1]
Molecular Weight	406.5 g/mol	[1]
рКа	7.6	[1]
Appearance	White to Off-White Solid	[2]
Melting Point	148-150°C	[2]

Solubility Profile



Lincomycin's solubility is a critical factor in its formulation for various administration routes. Below is a summary of its solubility in different solvents.

Solvent	Solubility (mg/mL)	Conditions
Water	50	Sonication is recommended[3]
Dimethyl Sulfoxide (DMSO)	82	Sonication is recommended[3]
Water (as hydrochloride)	up to 500	Room temperature[1]

Solvent	Solubility Description	Reference
Water	Freely soluble (as hydrochloride)	[1]
Methanol	Freely soluble (as hydrochloride)	[1]
Ethanol	Freely soluble (as hydrochloride)	[1]
Butanol	Soluble	[1]
Isopropanol	Soluble	[1]
Ethyl acetate	Soluble	[1]
n-Butyl acetate	Soluble	[1]
Amyl acetate	Soluble	[1]
Most organic solvents (other than hydrocarbons)	Sparingly soluble (as hydrochloride)	[1]

Stability Characteristics

The stability of Lincomycin is influenced by factors such as pH, temperature, and the presence of other substances.



Lincomycin hydrochloride demonstrates varying stability across different pH levels. The degradation of lincomycin in solution follows first-order kinetics[4][5][6]. At 80°C, its greatest stability is observed at approximately pH 4, with a calculated shelf-life of 4.59 days. Conversely, it is least stable at pH 2, with a shelf-life of only 0.38 days[4][5][6]. The degradation rate is dependent on the concentration of hydroxide ions [OH-], particularly on the alkaline side[7].

рН	Calculated Shelf-Life at 80°C
2	0.38 days[4][5][6]
4	4.59 days[4][5][6]

Lincomycin hydrochloride (as Lincocin® injection) is chemically stable for at least 31 days at 25°C when mixed with common intravenous fluids, with less than 5% degradation observed over this period[4][5][6][8].

- Sodium Lactate (Hartmann's) Solution[4][5][6][8]
- 0.9% Sodium Chloride Solution[4][5][6][8]
- 5% Glucose Solution[4][5][6][8]
- 10% Glucose Solution[4][5][6][8]

Forced degradation studies under stressed conditions reveal the following:

- Acidic Conditions (0.1 M HCl at 60°C): Shows less rapid degradation compared to basic conditions[4][5][6].
- Basic Conditions (0.2 N NaOH): Lincomycin is unstable in alkaline solutions[7].
- Oxidative Conditions (3% H₂O₂ at 60°C): Degrades rapidly[4][5][6].
- Thermal Conditions: Unstable at high temperatures[7]. The estimated activation energy of hydrolysis at pH 10 is 17.4 kcal mol⁻¹[7].
- Photolytic Conditions: Stable under light exposure[7].



Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are protocols for key experiments related to Lincomycin's solubility and stability.

This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of Lincomycin.

- Preparation of Saturated Solution: Add an excess amount of Lincomycin powder to a flask containing the solvent of interest (e.g., water, buffer of a specific pH).
- Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
- Sampling: Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, the sample should be filtered (e.g., using a 0.45 µm filter) or centrifuged.
- Quantification: Analyze the concentration of Lincomycin in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- Equilibrium Confirmation: Repeat the sampling and analysis at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is constant, indicating that equilibrium has been achieved.

This protocol describes a reversed-phase HPLC method suitable for stability studies of Lincomycin, allowing for the separation of the parent drug from its degradation products.

- Chromatographic System: A standard HPLC system equipped with a UV detector.
- Column: RP-C18 (e.g., 250 mm x 4.0 mm, 5 μm particle size)[9][10][11].
- Mobile Phase: A gradient mobile phase consisting of acetonitrile and a phosphate buffer (pH 6.0) is often used[9][10][11]. A simpler isocratic system with 8% acetonitrile and 92% water has also been reported[4][5][12].



Flow Rate: 1.0 mL/min[9][10][11][13].

Injection Volume: 20 μL[13].

Detector Wavelength: 210 nm or 220 nm[9][10][11][13].

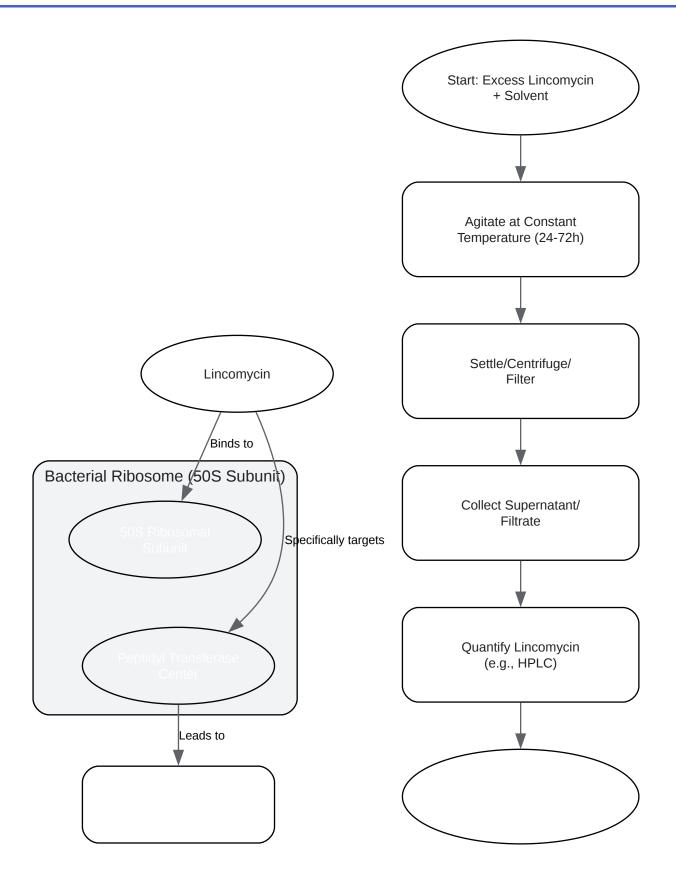
Procedure:

- Standard and Sample Preparation: Prepare standard solutions of Lincomycin of known concentrations in the mobile phase or a suitable diluent. Prepare samples from stability studies (e.g., from forced degradation experiments) in the same diluent.
- System Suitability: Inject a standard solution to ensure the system is performing adequately (e.g., check for theoretical plates, tailing factor, and reproducibility).
- Analysis: Inject the prepared samples and monitor the chromatogram for the Lincomycin peak and any degradation product peaks.
- Quantification: Calculate the concentration of Lincomycin in the samples by comparing the peak area with that of the standard solutions.

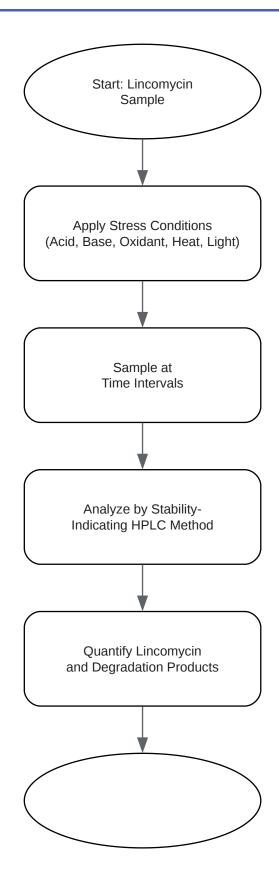
Visualizations

Diagrams are provided to illustrate key concepts and workflows.









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